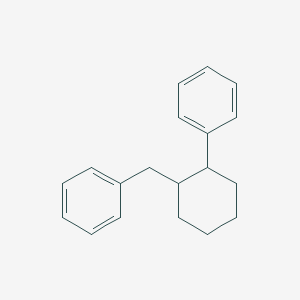

(2-Benzylcyclohexyl)benzene

Description

Properties

IUPAC Name |

(2-benzylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRUOVOYKWVSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylcyclohexyl)benzene typically involves the alkylation of cyclohexylbenzene with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:

Cyclohexylbenzene+Benzyl chlorideBasethis compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and selectivity. The reaction conditions typically include elevated temperatures (150-200°C) and pressures (1-5 MPa) to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (2-Benzylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., Pd/C) to reduce the benzyl group to a methyl group.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: H₂ gas, Pd/C catalyst, elevated temperatures and pressures.

Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄), alkylating agents (e.g., alkyl halides).

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Methyl-substituted cyclohexylbenzene.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

(2-Benzylcyclohexyl)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Benzylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The cyclohexane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Key Differences

a) Cyclohexyl Benzene (CAS 827-52-1)

- Structure : Benzene linked to a cyclohexane ring without additional substituents.

- Properties :

- Applications : Used as a solvent and intermediate in polymer synthesis .

b) Benzene, [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]

- Structure : A more complex derivative with cyclohexyl and cyclopentyl chains.

- Properties: Likely higher hydrophobicity and viscosity due to extended alkyl chains.

c) 2-BENZYLOXYBENZALDEHYDE (CAS 5896-17-3)

- Structure : Benzaldehyde substituted with a benzyloxy group at the 2-position.

- Properties :

- Applications : Used in fine chemical synthesis, particularly in pharmaceuticals and fragrances.

d) (1S,2S)-2-(Benzyloxy)cyclohexanamine (CAS 216394-06-8)

- Structure : Cyclohexane with benzyloxy and amine groups.

- Properties: Functional groups (amine and ether) increase polarity and reactivity compared to this compound.

- Applications : Likely used in chiral synthesis or pharmaceutical intermediates.

Physical and Chemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Functional Groups | Boiling Point (Estimated) | Key Reactivity |

|---|---|---|---|---|

| This compound | ~244.34 | Benzene, cyclohexane, benzyl | High (similar to cyclohexyl benzene) | Low polarity; inert under mild conditions |

| Cyclohexyl Benzene | 160.26 | Benzene, cyclohexane | ~180–190°C (reported) | Solvent-like inertness |

| 2-BENZYLOXYBENZALDEHYDE | 212.25 | Aldehyde, benzyloxy | Not reported | Aldehyde oxidation, nucleophilic addition |

| (1S,2S)-2-(Benzyloxy)cyclohexanamine | 219.31 | Amine, benzyloxy | Not reported | Base-catalyzed reactions, salt formation |

Q & A

Q. What are the optimal synthetic pathways for (2-Benzylcyclohexyl)benzene, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, using (2-bromoethyl)benzene derivatives (e.g., C₆H₅CH₂CH₂Br) as intermediates, reaction conditions (temperature, solvent, catalyst) significantly influence yields. A stepwise approach includes:

- Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) or palladium-based catalysts for coupling efficiency .

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-alkylated species) and adjust stoichiometry. Table 1 : Example reaction parameters from analogous cyclohexylbenzene derivatives:

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 65–78 | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 52–60 |

Q. How can the structural conformation of this compound be characterized experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Analysis : Assign peaks using ¹H/¹³C NMR to distinguish equatorial vs. axial substituents on the cyclohexane ring. Coupling constants (J-values) reveal spatial arrangements .

- X-ray Diffraction (XRD) : Resolve crystal packing and torsional angles between benzyl and cyclohexyl groups. For example, analogous compounds like (4-propylcyclohexyl)benzene show chair conformations with substituent-dependent ring puckering .

- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian or ORCA software) .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Methodological Answer: Follow tiered toxicological assessments:

- Cell Viability Assays : Use HepG2 (liver) or BEAS-2B (lung) cell lines with MTT/WST-1 reagents to measure IC₅₀ values .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

- Reactive Oxygen Species (ROS) Detection : Apply fluorescent probes (DCFH-DA) to quantify oxidative stress .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Address discrepancies (e.g., conflicting catalytic efficiency or regioselectivity) via:

- Transition State Analysis : Use QM/MM simulations to map energy barriers for competing pathways (e.g., electrophilic substitution vs. hydrogen abstraction) .

- Solvent Effects Modeling : Apply COSMO-RS to predict solvation energies and compare with experimental kinetics .

- Machine Learning : Train models on existing cyclohexylbenzene datasets to predict reaction outcomes under untested conditions .

Q. What strategies mitigate data variability in quantifying this compound in environmental samples?

Methodological Answer: Improve reproducibility through:

- Internal Standardization : Use deuterated analogs (e.g., C₆D₅CH₂CH₂Br) to correct for matrix effects in GC-MS/LC-MS .

- Extraction Protocol Harmonization : Compare SPE (solid-phase extraction) vs. liquid-liquid extraction for recovery rates .

- Interlaboratory Calibration : Share reference materials (e.g., NIST-certified standards) to align detection limits .

Q. How can asymmetric catalysis be applied to synthesize enantiomerically enriched derivatives of this compound?

Methodological Answer: Design chiral catalysts or auxiliaries:

- Chiral Ligand Screening : Test BINAP or Salen ligands in Pd-catalyzed asymmetric alkylation .

- Dynamic Kinetic Resolution : Exploit ring-flipping dynamics of the cyclohexane moiety to bias enantiomer formation .

- Enantiomeric Excess (ee) Analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.